molecular formula C18H24N2O2 B4595767 1-(3-Methylphenyl)-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one

1-(3-Methylphenyl)-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one

Cat. No.: B4595767
M. Wt: 300.4 g/mol
InChI Key: CSPCYRMYXBILLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylphenyl)-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H24N2O2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-methylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone is 300.183778013 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine derivatives, including 1-(3-methylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone, have been extensively investigated for their potential in drug discovery. The five-membered pyrrolidine ring is favored in medicinal chemistry due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage. This scaffold and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have shown selectivity towards various biological targets. The structural diversity of pyrrolidine derivatives allows for the exploration of different synthetic strategies, such as ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. The stereogenicity of carbons in the pyrrolidine ring plays a crucial role in determining the biological profile of drug candidates, highlighting the importance of the spatial orientation of substituents in achieving desired biological activities (Petri et al., 2021).

Cytochrome P450 Inhibition

The compound's relevance extends to its potential influence on cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of drugs. Understanding the selectivity and potency of chemical inhibitors, including those structurally related to 1-(3-methylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone, is vital for predicting drug-drug interactions (DDIs). Selective inhibitors for CYP isoforms play a critical role in deciphering the involvement of specific CYP enzymes in drug metabolism, which is essential for the safe coadministration of multiple drugs. This knowledge aids in the careful assessment of DDIs, potentially paving the way for safer pharmacological interventions (Khojasteh et al., 2011).

Antimicrobial Potential of Piper Species

Exploring natural products for new therapeutic agents, compounds structurally related to 1-(3-methylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone found in Piper species show promise as alternatives for treating leishmaniasis. These compounds, including piperovatine and piplartine (piperlongumine), exhibit leishmanicidal activity against both promastigote and amastigote forms of the parasite, suggesting their potential as effective, safe, and inexpensive treatments for this disease. The exploration of Piper spp. as a source of pharmacological compounds underscores the importance of natural product research in identifying new therapeutic agents for global health challenges (Peixoto et al., 2021).

Properties

IUPAC Name

1-(3-methylphenyl)-4-(4-methylpiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-13-6-8-19(9-7-13)18(22)15-11-17(21)20(12-15)16-5-3-4-14(2)10-16/h3-5,10,13,15H,6-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPCYRMYXBILLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.